Sigma‑1 Receptor Affinity: Ki = 340 nM vs. Ketamine (Ki = 139.6 μM) – A 410‑Fold Advantage
The hydrochloride salt of 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine binds to sigma‑1 receptors with a Ki of 340 nM, as measured in guinea‑pig brain membrane radioligand displacement assays . In contrast, the dissociative anesthetic ketamine—a compound frequently explored for sigma‑1‑mediated antidepressant effects—exhibits a sigma‑1 Ki of 139.6 μM (139,600 nM) [1]. This represents a 410‑fold higher affinity for the 3,5‑dichlorophenyl‑phenylethanamine scaffold, positioning it as a substantially more potent chemical starting point for sigma‑1‑focused probe or lead development. Notably, the compound’s affinity falls within the moderate range (100–1000 nM) that is desirable for tool compounds requiring target engagement without the extreme potency that can lead to on‑target toxicity.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 340 nM (0.34 μM) |
| Comparator Or Baseline | Ketamine: Ki = 139.6 μM (139,600 nM) |
| Quantified Difference | 410‑fold higher affinity (lower Ki) for target compound |
| Conditions | Guinea‑pig brain membrane radioligand displacement assay; target compound tested via vendor‑reported in‑vitro pharmacology panel ; ketamine data from sigma‑1 binding studies reported in Acta Pharmacol Sin 2023 [1]. |
Why This Matters
For sigma‑1 receptor research programs, a 410‑fold potency advantage over ketamine means lower compound quantities are required, reduced off‑target occupancy risk at high concentrations, and a more favorable starting point for structure–activity relationship (SAR) optimization.
- [1] He L, et al. Sigma‑1 receptor activation mediates the sustained antidepressant effect of ketamine in mice via increasing BDNF levels. Acta Pharmacol Sin. 2023;44(4):704-713. (Ketamine sigma‑1 Ki = 139.6 μmol/L). View Source
